molecular formula C23H22FN3O3S B2906512 N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide CAS No. 1021208-09-2

N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B2906512
CAS No.: 1021208-09-2
M. Wt: 439.51
InChI Key: QXATXXJODSVBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular responses to stress and inflammation. This compound functions by competitively binding to the ATP-binding pocket of p38α MAPK, thereby suppressing the phosphorylation of downstream transcription factors like ATF-2 (source) . Its primary research value lies in dissecting the role of p38 MAPK in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a vital tool for investigating the molecular mechanisms underlying autoimmune diseases, rheumatoid arthritis, and other chronic inflammatory conditions (source) . Furthermore, due to the involvement of p38 in cell cycle regulation, apoptosis, and tumorigenesis, this inhibitor is also employed in oncology research to explore its potential effects on cancer cell proliferation and survival pathways (source) . Researchers utilize this chemical probe to gain critical insights into signal transduction networks and to validate p38 MAPK as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-17-6-12-21(13-7-17)31(29,30)27(19-10-8-18(24)9-11-19)15-20(28)14-26-16-25-22-4-2-3-5-23(22)26/h2-13,16,20,28H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXATXXJODSVBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C=NC3=CC=CC=C32)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using an appropriate epoxide or halohydrin.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while nucleophilic substitution on the fluorophenyl group could introduce various functional groups.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Group : All compounds include sulfonamide moieties, but substituents vary (e.g., 4-fluorophenyl vs. methoxyphenyl in ), affecting electronic properties and target selectivity.
  • Synthetic Routes: The target compound and ’s imidazolidinone derivative share tosylation steps, whereas triazole-thiones () require tautomerization-sensitive conditions .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR Characteristics (cm⁻¹) 1H-NMR Features Reference
Target Compound NH stretching: 3278–3414; absence of C=S bands Aromatic protons (δ 7.2–8.1), hydroxypropyl (δ 3.5–4.0)
Triazole-thiones [7–9] C=S: 1247–1255; no C=O bands Thione tautomer confirmed via NH and aromatic signals
Benzo[d]imidazole (4a–f) C-O-C (dioxole): ~1250; NH: 3150–3319 Fluoro-substituted aromatic protons (δ 6.8–7.5)
Imidazolidinone-sulfonamide Tosyl CH3: δ 2.4; imidazolidinone carbonyl: ~1700 Methoxy groups (δ 3.8)

Key Observations :

  • NH and C=S Bands: The target lacks C=S vibrations (present in triazole-thiones), confirming its non-thione tautomeric state .
  • Fluorine Effects : The 4-fluorophenyl group in the target compound deshields adjacent protons, distinct from methoxy or bromo substituents in analogs () .

Biological Activity

N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for diverse biological activities, including anticancer, antibacterial, and antiviral properties. Its structure can be represented as follows:

  • Chemical Formula : C19H20FN3O2S
  • Molecular Weight : 373.45 g/mol

Benzimidazole derivatives, including the compound , often exhibit their biological effects through several mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting various tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to inhibited cell division and growth.

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one exhibited half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
CompoundCancer Cell LineIC50 Value (μM)
This compoundHepG27.82 - 21.48
Similar Compound 6hMCF-710.21
Standard Drug (Doxorubicin)HCT-1164.17

Other Biological Activities

In addition to its anticancer properties, benzimidazole derivatives have been explored for other biological activities:

  • Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating a broad spectrum of antimicrobial activity .
  • Antiviral Effects : Research has suggested potential antiviral properties, particularly against viral infections where traditional treatments are less effective .

Case Studies

  • Cell Line Studies : A series of benzimidazole derivatives were synthesized and tested against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives had comparable efficacy to established chemotherapeutics such as doxorubicin and sorafenib .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer progression, showing multiple interaction points that enhance its inhibitory effects on these targets .

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Monitor purity via HPLC and thin-layer chromatography (TLC) .
  • Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to minimize side reactions .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies proton environments and confirms functional groups (e.g., sulfonamide S=O, benzimidazole aromaticity) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography :
    • SHELX or SIR97 software refines bond lengths/angles and confirms stereochemistry .
    • Single-crystal diffraction resolves conformational flexibility in the hydroxypropyl chain .

Basic: What biological targets are hypothesized for this compound, and how are they validated?

Answer:

  • Hypothesized Targets :
    • Enzymes : Tyrosine kinases or cytochrome P450 isoforms due to sulfonamide’s inhibitory role .
    • Receptors : GPCRs or nuclear receptors (e.g., estrogen receptor-α) via fluorophenyl interactions .
  • Validation Methods :
    • In vitro Assays : Competitive binding assays (e.g., fluorescence polarization) .
    • Molecular Docking : Tools like AutoDock Vina predict binding poses with ATP-binding pockets .
    • Knockout Studies : CRISPR/Cas9-mediated gene deletion to confirm target relevance .

Advanced: How can discrepancies in crystallographic data be resolved during structure refinement?

Answer:
Discrepancies often arise from twinning , disorder , or poor diffraction quality . Mitigation strategies include:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) .
  • Refinement Tools :
    • SHELXL : Apply TWIN/BASF commands for twinned crystals .
    • Olex2 : Visualize electron density maps to model disordered regions .
  • Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .

Example : A study resolved hydroxypropyl chain disorder by refining two conformers with 50% occupancy each .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:
SAR analysis focuses on:

  • Sulfonamide Group : Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
  • Fluorophenyl Moiety : Introduce para-substituents (e.g., -NO₂) to modulate receptor binding kinetics .
  • Hydroxypropyl Chain : Test stereoisomers (R vs. S) for pharmacokinetic optimization .

Q. Data-Driven Example :

ModificationBioactivity ChangeReference
4-Methyl → CF₃2× increase in IC₅₀
Hydroxypropyl → MethoxyReduced solubility

Advanced: How should contradictory bioactivity data across studies be addressed?

Answer: Contradictions often stem from assay variability or impurity profiles . Resolution steps:

Replicate Experiments : Use standardized protocols (e.g., NIH Assay Guidance).

Purity Analysis : Quantify impurities via LC-MS; exclude batches with >95% purity .

Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay) to identify consensus trends .

Case Study : A 2025 study resolved conflicting kinase inhibition results by identifying residual DMSO in low-purity batches as an assay interferent .

Advanced: What computational methods complement experimental data in mechanistic studies?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) .
  • QM/MM Calculations : Model enzymatic reaction pathways (e.g., Gaussian + AMBER) .
  • Pharmacophore Modeling : Identify critical interaction points using MOE or Schrödinger .

Integration Example : MD simulations predicted that the hydroxypropyl group stabilizes hydrogen bonds with kinase hinge regions, later confirmed by mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.